molecular formula C5H12ClNO3 B12440533 4-Amino-5-hydroxypentanoic acid hydrochloride

4-Amino-5-hydroxypentanoic acid hydrochloride

Cat. No.: B12440533
M. Wt: 169.61 g/mol
InChI Key: RCACBNOWHNQJLR-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxypentanoic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is a derivative of pentanoic acid, featuring an amino group at the fourth position and a hydroxyl group at the fifth position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-hydroxypentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-aminopentanoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-hydroxypentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like halides or alkoxides are used in the presence of catalysts or under specific pH conditions.

Major Products Formed:

Scientific Research Applications

4-Amino-5-hydroxypentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-hydroxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.

    Pathways Involved: It is involved in the biosynthesis of various amino acids and other biologically active compounds.

Comparison with Similar Compounds

  • 4-Amino-5-hydroxyhexanoic acid hydrochloride
  • 4-Amino-5-hydroxybutanoic acid hydrochloride
  • 4-Amino-5-hydroxyheptanoic acid hydrochloride

Comparison: 4-Amino-5-hydroxypentanoic acid hydrochloride is unique due to its specific chain length and the position of functional groups. Compared to its analogs, it exhibits distinct reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

4-amino-5-hydroxypentanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c6-4(3-7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H

InChI Key

RCACBNOWHNQJLR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CO)N.Cl

Origin of Product

United States

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